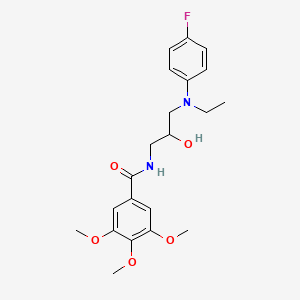
1-Fluoro-N,N,1,1-tetramethylsilanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-N,N,1,1-tetramethylsilanamine is a chemical compound with the molecular formula C4H12FNSi and a molecular weight of 121.23 g/mol It is an organosilicon compound, which means it contains silicon atoms bonded to carbon atoms
Métodos De Preparación
The synthesis of 1-Fluoro-N,N,1,1-tetramethylsilanamine typically involves the reaction of N,N,1,1-tetramethylsilanamine with a fluorinating agent. One common method is the reaction with elemental fluorine or a fluorine-containing compound under controlled conditions. The reaction conditions, such as temperature and pressure, need to be carefully managed to ensure the desired product is obtained .
Análisis De Reacciones Químicas
1-Fluoro-N,N,1,1-tetramethylsilanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically leads to the formation of silicon-oxygen bonds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride. These reactions often result in the cleavage of silicon-fluorine bonds.
Substitution: The fluorine atom in this compound can be substituted with other functional groups using appropriate reagents.
Aplicaciones Científicas De Investigación
1-Fluoro-N,N,1,1-tetramethylsilanamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology: The compound’s ability to form stable silicon-fluorine bonds is exploited in the design of biomolecules and pharmaceuticals. It can be used to modify biological molecules to enhance their stability and activity.
Medicine: In medicinal chemistry, this compound is investigated for its potential use in drug development. Its unique properties may lead to the creation of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Fluoro-N,N,1,1-tetramethylsilanamine involves its ability to form strong silicon-fluorine bonds. These bonds are highly stable and resistant to hydrolysis, making the compound useful in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparación Con Compuestos Similares
1-Fluoro-N,N,1,1-tetramethylsilanamine can be compared with other similar compounds, such as:
N,N,1,1-tetramethylsilanamine: This compound lacks the fluorine atom, which significantly alters its reactivity and stability.
1-Chloro-N,N,1,1-tetramethylsilanamine: The presence of a chlorine atom instead of fluorine changes the compound’s chemical properties and reactivity.
1-Bromo-N,N,1,1-tetramethylsilanamine: Similar to the chloro derivative, the bromo compound has different reactivity and stability compared to the fluoro compound.
This compound stands out due to the unique properties conferred by the fluorine atom, such as increased stability and reactivity in certain chemical reactions.
Propiedades
Número CAS |
661-62-1 |
|---|---|
Fórmula molecular |
C4H12FNSi |
Peso molecular |
121.23 g/mol |
Nombre IUPAC |
N-[fluoro(dimethyl)silyl]-N-methylmethanamine |
InChI |
InChI=1S/C4H12FNSi/c1-6(2)7(3,4)5/h1-4H3 |
Clave InChI |
UFIADHILIPVQSL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)[Si](C)(C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


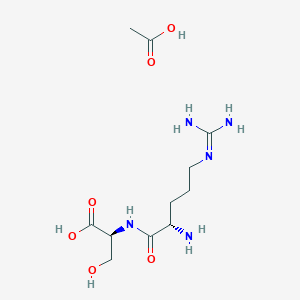

![(Z)-2,10-diamino-5-[[(5-amino-5-carboxypentyl)amino]methyl]undec-5-enedioic acid](/img/structure/B13418029.png)
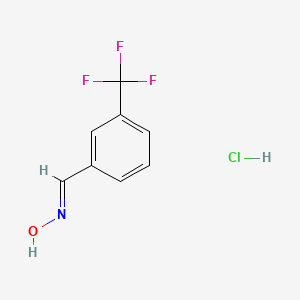
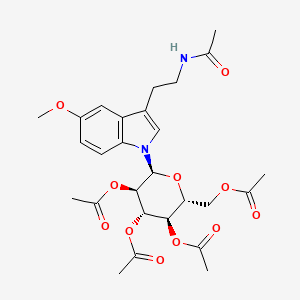

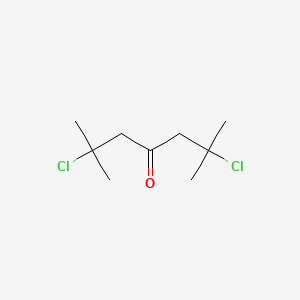

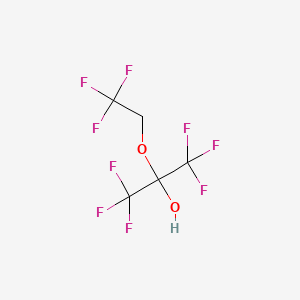


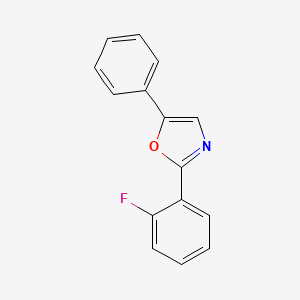
![[1S-(1alpha,3abeta,4beta,7aalpha)]-4-[2-(2,5-Dihydroxyphenyl)ethyl]octahydro-1-hydroxy-7a-methyl-5H-inden-5-one](/img/structure/B13418087.png)
